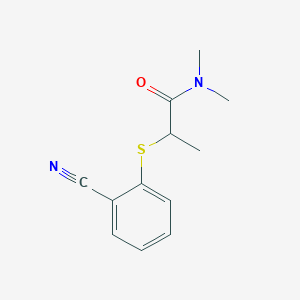
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to understand the mechanism of action of cannabinoids in the body. CP-47,497 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of cannabinoid pharmacology.
作用机制
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor has been found to have a wide range of physiological effects, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain perception. 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has also been found to stimulate appetite and improve mood. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its potency as an agonist of the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on physiological processes in a controlled setting. However, one limitation of using 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide is its potential for toxicity. It has been found to have toxic effects on liver cells and can cause cell death at high concentrations.
未来方向
There are several future directions for research involving 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is the development of new drugs that target the cannabinoid receptors. 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been used as a starting point for the development of new drugs that have improved pharmacological properties. Another area of interest is the study of the effects of cannabinoids on specific physiological processes, such as pain perception and appetite regulation. Finally, there is a need for further research into the potential toxic effects of 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide and other synthetic cannabinoids.
合成方法
The synthesis of 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with sodium sulfide to form 2-(2-thienyl)benzonitrile. This compound is then reacted with dimethylamine and propionyl chloride to form 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide. The final product is purified using chromatography techniques to obtain a pure sample of 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide.
科学研究应用
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been extensively used in scientific research to understand the mechanism of action of cannabinoids in the body. It has been found to be a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes such as pain perception, appetite regulation, and mood modulation. 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the cannabinoid receptors.
属性
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9(12(15)14(2)3)16-11-7-5-4-6-10(11)8-13/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNKJSAMZZLAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

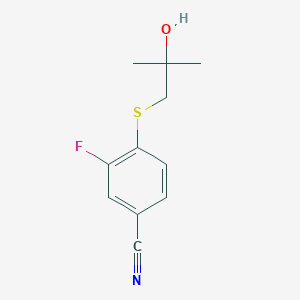
![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
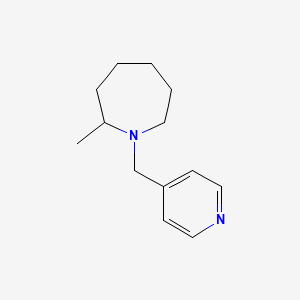
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
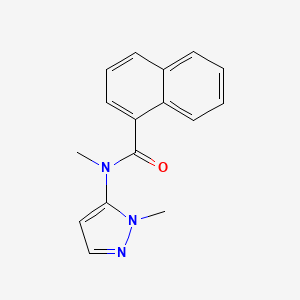

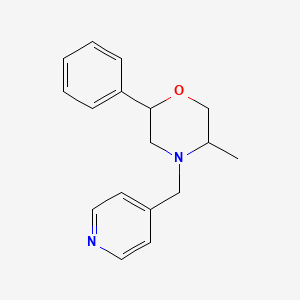
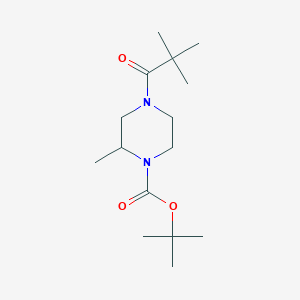
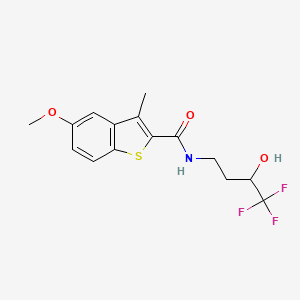
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)